3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride
CAS No.: 1185157-59-8
Cat. No.: VC0516726
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185157-59-8 |
|---|---|
| Molecular Formula | C23H26Cl2N2O |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | (7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1 |
| Standard InChI Key | BXGLNXNRKRUYTH-ZKOGBWAVSA-N |
| Isomeric SMILES | C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
| SMILES | C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
| Appearance | Solid powder |
Introduction
Compound Identification and Basic Properties
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride is the hydrochloride salt form of the compound also known as Opaganib or ABC294640. The hydrochloride salt provides enhanced solubility and stability compared to the free base form, making it valuable for research and pharmaceutical applications.
Chemical Identity and Structure
The compound features a rigid adamantane core substituted with a 4-chlorophenyl group and a carboxamide moiety linked to a pyridin-4-ylmethyl group. The addition of hydrochloride creates a salt form that alters its physicochemical properties.
| Property | Value |
|---|---|
| CAS Number | 1185157-59-8 |
| Molecular Formula | C23H26Cl2N2O |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | (7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1 |
| Standard InChIKey | BXGLNXNRKRUYTH-ZKOGBWAVSA-N |
| Physical Appearance | Solid powder |
The compound contains several notable structural features that contribute to its biological activity, including:
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A rigid adamantane scaffold that provides metabolic stability
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A 4-chlorophenyl substituent that enhances lipophilicity
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A carboxamide linker that allows for hydrogen bonding interactions
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A pyridine ring that can engage in both hydrogen bonding and π-stacking interactions
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The hydrochloride salt form that modifies solubility and pharmacokinetic properties
Synonyms and Alternative Names
The compound is known by several alternative names and synonyms in scientific literature:
| Synonym | Comment |
|---|---|
| ABC294640 hydrochloride | Common research designation |
| ABC294640 HCl | Abbreviated form |
| ABC-294640 HCl | Alternative hyphenation |
| ABC 294640 HCl | Alternative spacing |
| Opaganib hydrochloride | Pharmaceutical development name |
| (7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride | Full stereochemical IUPAC name |
These various designations reflect the compound's journey from initial discovery through research and development phases toward potential clinical applications .
Chemical and Physical Properties
Physicochemical Characteristics
The physicochemical properties of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride determine its behavior in biological systems and inform its formulation for research and therapeutic applications.
| Property | Value | Method/Note |
|---|---|---|
| Solubility | Soluble in DMSO (≥38.1 mg/mL) | Less soluble in more polar solvents |
| Appearance | Solid powder | White to off-white |
| Purity | >98% (typically) | As determined by analytical methods |
| Shelf Life | >3 years | When stored properly |
| Storage Conditions | Dry, dark, 0-4°C (short term) or -20°C (long term) | For maximum stability |
| Log P | 4.7 (calculated for free base) | Indicates high lipophilicity |
| Hydrogen Bond Donors | 1 | Important for target binding |
| Hydrogen Bond Acceptors | 2 | Important for target binding |
| Rotatable Bonds | 4 | Contributes to conformational flexibility |
The hydrochloride salt form generally exhibits improved aqueous solubility compared to the free base, facilitating its use in various experimental and potential therapeutic contexts .
Synthesis and Preparation
The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride involves several chemical steps, beginning with appropriately substituted adamantane derivatives. While the precise synthetic route used in commercial production may be proprietary, general approaches likely involve:
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Functionalization of the adamantane core with a 4-chlorophenyl group
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Carboxylic acid activation of the adamantane-1-position
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Amide coupling with 4-pyridinylmethylamine
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Salt formation with hydrogen chloride to produce the final hydrochloride form
The purification typically involves recrystallization techniques to achieve the high purity (>98%) required for research and pharmaceutical applications.
Pharmacological Properties
Mechanism of Action
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride functions primarily as a selective inhibitor of sphingosine kinase-2 (SK2), an enzyme involved in sphingolipid metabolism. The compound competitively inhibits SK2 with a Ki value of 9.8 μM, preventing the phosphorylation of sphingosine to sphingosine 1-phosphate (S1P) .
Key aspects of its mechanism include:
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Competitive inhibition with respect to sphingosine binding
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Selective targeting of SK2 over the related enzyme SK1
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Reduction of S1P levels in cancer and inflamed tissues
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Downstream effects on cellular proliferation, migration, and apoptosis
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Indirect modulation of immune cell trafficking and inflammatory responses
Interestingly, research has shown that this compound can also induce the proteasomal degradation of SK1a (a 42 kDa isoform of SK1) and inhibit DNA synthesis in androgen-independent prostate cancer cells. This suggests a more complex mechanism than simple enzymatic inhibition, potentially involving interference with multiple components of the sphingolipid signaling pathway .
Pharmacodynamics
The pharmacodynamic profile of the compound reveals multiple cellular effects:
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Inhibition of S1P formation in target cells at concentrations of 1-25 μM
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Induction of proteasomal degradation of SK1a in a concentration-dependent manner
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Increase in expression of senescence markers p53 and p21 in prostate cancer cells
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Reduction of dihydroceramide desaturase (Des1) activity, suggesting crosstalk with ceramide metabolism
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Time-dependent changes in expression patterns of target proteins, with effects visible within 24 hours of treatment
These diverse pharmacodynamic effects contribute to the compound's potential utility in various disease contexts, particularly in oncology and inflammation.
Therapeutic Applications
Oncology Applications
As a selective SK2 inhibitor, 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride has demonstrated significant antineoplastic activity. The free base form (ABC294640/Opaganib) has progressed to clinical trials for various cancer types.
The compound's anticancer mechanisms include:
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Prevention of S1P formation, reducing this pro-survival lipid mediator
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Induction of apoptosis in cancer cells that overexpress SK2
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Inhibition of cell proliferation in multiple cancer cell lines
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Modulation of the tumor microenvironment through altered sphingolipid metabolism
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Potential synergistic effects with conventional chemotherapeutic agents
Specifically, research has shown efficacy in prostate cancer models, where the compound inhibits DNA synthesis in androgen-independent LNCaP-AI cells and induces senescence markers. The hydrochloride salt form may provide advantages in certain formulation contexts for oncology applications .
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects through multiple mechanisms:
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Reduction of S1P, which normally promotes immune cell trafficking and pro-inflammatory signaling
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Modulation of sphingolipid balance toward ceramides, which can suppress inflammatory pathways
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Potential interference with inflammatory cytokine production
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Impacts on innate immune responses from T-cells
These properties suggest applications in inflammatory conditions, potentially including autoimmune disorders and inflammatory bowel disease .
Antiviral Applications
Recent research has identified significant antiviral potential for the compound, particularly against coronaviruses. The hydrochloride salt form, like its free base counterpart, likely exhibits:
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Dual anti-inflammatory and antiviral activity
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Targeting of host cell components rather than viral proteins, reducing the likelihood of resistance through viral mutation
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Efficacy against SARS-CoV-2 in preclinical studies
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Potential utility in addressing the inflammatory "cytokine storm" associated with severe COVID-19
These properties have led to clinical investigation of the free base form (Opaganib) for COVID-19 treatment. The hydrochloride salt form may offer advantages in specific formulation contexts for antiviral applications .
Research Findings and Development Status
Preclinical Research
Extensive preclinical research has been conducted with 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride and its free base form. Key findings include:
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Concentration-dependent inhibition of SK2 activity in enzymatic assays
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Selective targeting of SK2 over SK1 with approximately 100-fold selectivity
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Reduction in S1P levels in multiple cell types
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Induction of proteasomal degradation of SK1a in cancer cells
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Inhibition of DNA synthesis in prostate cancer cell lines
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Increased expression of senescence markers p53 and p21
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Reduction in dihydroceramide desaturase (Des1) activity
These findings have supported progression to clinical testing for various indications, primarily using the free base form (Opaganib).
Clinical Development
While most clinical development has focused on the free base form (Opaganib), the hydrochloride salt form offers important advantages for certain applications and formulations. Clinical research with the free base has included:
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Phase 2 clinical trials for diffuse B-cell lymphoma
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Investigation for inflammatory conditions
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Studies of efficacy in COVID-19 patients
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Evaluation of oral dosing regimens and pharmacokinetics
The hydrochloride salt form may provide improved pharmaceutical properties for future clinical applications, including enhanced solubility, stability, and potentially bioavailability .
Patent Status
The compound and its therapeutic applications are protected by multiple patents:
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Patents covering the chemical structure and synthesis
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Method-of-use patents for specific disease indications
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Patents related to formulations and drug delivery approaches
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Specific claims regarding antiviral applications, particularly for coronavirus infections
These intellectual property protections influence the commercial development landscape for this compound and its various formulations .
Formulation and Administration
Pharmaceutical Formulations
The hydrochloride salt form offers advantages for pharmaceutical formulation, including:
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Improved aqueous solubility compared to the free base
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Greater stability in certain formulation contexts
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Compatibility with various drug delivery systems
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Potential for enhanced bioavailability
Typical formulations include:
| Formulation Type | Characteristics | Potential Applications |
|---|---|---|
| Oral capsules | Containing the hydrochloride salt with appropriate excipients | Systemic delivery for chronic conditions |
| Injectable solutions | Sterile formulations for parenteral administration | Acute care, hospital settings |
| Topical preparations | Formulated for local application | Inflammatory skin conditions |
| Inhalation formulations | For pulmonary delivery | Respiratory viral infections |
The selection of specific formulation approaches depends on the targeted indication, desired pharmacokinetic profile, and patient population .
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